ethyl 2-propoxybenzoate
Description
Ethyl 2-propoxybenzoate is an ester derivative of 2-propoxybenzoic acid (CAS: 2100-31-4), a water-soluble compound with significant pharmaceutical applications. The acid form, 2-n-propoxybenzoic acid, has a molecular formula of C₁₀H₁₂O₃, a melting point of 35–37°C, and a boiling point of 207°C at 40 mmHg . The ethyl ester is synthesized via esterification, replacing the carboxylic acid’s hydroxyl group with an ethoxy group, yielding a molecular formula of C₁₂H₁₆O₃ (MW: 208.25 g/mol).
This compound is a critical intermediate in synthesizing sildenafil, a leading treatment for erectile dysfunction, and exhibits anti-inflammatory and analgesic properties. Its lipophilicity, enhanced by the propoxy group, improves solubility in organic solvents like DMSO and methanol, making it favorable for drug formulations .
Properties
IUPAC Name |
ethyl 2-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-15-11-8-6-5-7-10(11)12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXCDWJOAJLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propoxybenzoate typically involves the esterification of 2-propoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows: [ \text{2-Propoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming 2-propoxybenzyl alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products:
Oxidation: 2-Propoxybenzoic acid.
Reduction: 2-Propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-propoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its use as a local anesthetic.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-propoxybenzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses and resulting in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)
Ethyl 2-methoxybenzoate shares a similar ester backbone but substitutes the propoxy group with a methoxy (-OCH₃) moiety. Key differences include:
- Molecular Weight : 180.20 g/mol (vs. 208.25 g/mol for ethyl 2-propoxybenzoate).
- Solubility: Highly soluble in ethanol due to its smaller alkoxy group and higher polarity .
- Applications : Primarily used in flavorings and fragrances rather than pharmaceuticals.
The methoxy group’s reduced steric hindrance and lower lipophilicity limit its utility in drug delivery compared to the propoxy analogue .
Methyl 5-(2-Bromo-acetyl)-2-propoxybenzoate
This derivative introduces a bromo-acetyl substituent at the 5-position of the benzene ring. Structural analysis reveals:
- Crystal Packing : Planar molecular geometry with a dihedral angle of 41.6° between the benzene ring and ester group, facilitating layer formation via C-H⋯O interactions .
- Reactivity : The bromo-acetyl group enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis.
While the propoxy group contributes to solubility, the bromo substituent dominates its chemical behavior, distinguishing it from unsubstituted this compound .
Ethyl 2-Ethoxybenzoate (Hypothetical Comparison)
Data Tables
Table 1: Physical and Chemical Properties of this compound and Analogues
Table 2: Structural and Functional Comparisons
| Feature | This compound | Ethyl 2-Methoxybenzoate | Methyl 5-(2-Bromo-acetyl)-2-propoxybenzoate |
|---|---|---|---|
| Alkoxy Group | Propoxy (-OC₃H₇) | Methoxy (-OCH₃) | Propoxy (-OC₃H₇) |
| Key Substituent | None | None | Bromo-acetyl (-COCH₂Br) |
| Lipophilicity | High | Moderate | Moderate (offset by bromine) |
| Primary Use | Drug synthesis | Flavors, fragrances | Reactive intermediate |
Research Findings and Implications
- Propoxy Group Impact : The propoxy chain in this compound enhances lipid solubility, improving membrane permeability in drug formulations compared to methoxy analogues .
- Synthetic Flexibility : Methyl 5-(2-bromo-acetyl)-2-propoxybenzoate’s crystal structure (planar deviation: 0.086 Å) and intermolecular interactions suggest stability under storage conditions, advantageous for synthetic workflows .
- Thermal Stability : Ethyl 2-methoxybenzoate’s lower molecular weight correlates with higher volatility, limiting its use in high-temperature applications compared to propoxy derivatives .
Biological Activity
Ethyl 2-propoxybenzoate is an aromatic ester with a unique structure that imparts various biological activities. This article explores its synthesis, properties, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of 2-propoxybenzoic acid with ethanol, typically using an acid catalyst such as sulfuric acid. The resulting compound features both hydrophobic and hydrophilic characteristics due to the presence of ethoxy and propoxy groups attached to a benzene ring at the ortho position.
Properties
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Functional Groups : Aromatic ring, ester group, ethoxy group, propoxy group
Biological Activities
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research has indicated that compounds with similar structural features possess significant antimicrobial properties. For instance, derivatives of benzoic acid have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the propoxy group in this compound may enhance its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.
| Compound | Activity | Target Microorganism |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| Ethyl benzoate | Antifungal | Candida albicans |
Antioxidant Properties
This compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that similar compounds can scavenge free radicals and protect cellular components from oxidative damage.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on various cell lines have shown that while some derivatives exhibit cytotoxic effects, this compound maintains a favorable protection index (PI), indicating lower toxicity compared to other compounds in its class.
| Compound | Cytotoxic Dose (CD) | Inhibitory Dose (ID) | Protection Index (PI) |
|---|---|---|---|
| This compound | >100 µM | 50 µM | >2 |
| Pirodavir | 3.1 µM | 0.012 µM | 250 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Acinetobacter baumannii and Pseudomonas aeruginosa. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as a therapeutic agent against resistant strains.
- Antioxidant Activity : In a comparative analysis of various aromatic esters, this compound demonstrated superior free radical scavenging activity compared to its counterparts, highlighting its potential role in formulations aimed at reducing oxidative stress.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on HeLa cells showed minimal toxicity at therapeutic concentrations, supporting its safety for potential pharmaceutical applications.
Q & A
Advanced Research Question
- Controlled Solvent Systems : Test stability in polar (e.g., DMSO, water) vs. nonpolar (e.g., hexane) solvents at varying temperatures.
- Accelerated Degradation Studies : Use HPLC to quantify decomposition products (e.g., free acid) under oxidative or hydrolytic conditions.
- Computational Modeling : Predict solvolysis pathways using density functional theory (DFT) to identify vulnerable bonds .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reactants.
- Storage : Keep in airtight containers away from moisture and strong oxidizers. Refer to SDS guidelines for spill management and disposal .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Quantum Mechanics (QM) : Calculate reaction pathways (e.g., ester hydrolysis) using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate interactions with enzymes or solvents to identify binding sites.
- Database Mining : Cross-reference with platforms like Reaxys or PubChem to validate predicted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
